(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound "(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a synthetic small molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted phenyl groups. The triazolopyrimidine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. The 3-chlorophenyl group at the methanone position and the 3-methoxyphenyl substituent on the triazolo ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMLNIHUACOZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine moiety is constructed via cyclization reactions using pyrimidine precursors. Two primary approaches dominate the literature:
Cyclization of Pyrimidine Amines with Nitrous Acid
A widely adopted method involves treating 4,6-dichloro-2-propylpyrimidine-5-amine (30 ) with sodium nitrite (NaNO₂) in acetic acid (AcOH) at 0–5°C for 1 hour. This generates the triazolo[4,5-d]pyrimidine scaffold (33 ) through diazotization and subsequent cyclization (Figure 18). Key conditions include:
Multi-Component Condensation Reactions
Eco-friendly protocols utilize p-toluenesulfonic acid (p-TsOH) as a catalyst in boiling water to condense triazolamine (13 ), aldehydes (12 ), and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (14 ) over 4 hours. This method achieves yields of 81–91% and avoids toxic organic solvents.
Table 1: Comparison of Triazolo[4,5-d]Pyrimidine Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Nitrous Acid Cyclization | NaNO₂, AcOH, 0–5°C, 1 h | 54–94% | High regioselectivity |
| Multi-Component Reaction | p-TsOH, H₂O, reflux, 4 h | 81–91% | Solvent-free, high atom economy |
Functionalization of the Piperazine Ring
The piperazine component is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination.
Coupling of the Methanone Group
The (3-chlorophenyl)methanone moiety is introduced via Friedel-Crafts acylation or direct coupling.
Friedel-Crafts Acylation
3-Chlorobenzoyl chloride reacts with the piperazinyl-triazolo[4,5-d]pyrimidine in dichloromethane (DCM) using triethylamine (TEA) as a base. Conditions include:
Direct Coupling via Carbodiimide Chemistry
A more efficient method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 3-chlorobenzoic acid with the piperazine intermediate in dimethylformamide (DMF).
Table 2: Methanone Coupling Strategies
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Friedel-Crafts Acylation | DCM, TEA, 12 h, rt | 70–75% | ≥95% |
| EDC/HOBt Mediated | DMF, 0°C–rt, 24 h | 85–90% | ≥98% |
Integrated Synthetic Route
Combining the above steps, the optimal pathway proceeds as follows:
- Triazolo[4,5-d]pyrimidine Synthesis : Multi-component reaction (81–91% yield).
- Piperazine Functionalization : SNAr with 7-chloro-triazolo[4,5-d]pyrimidine (80–85% yield).
- Methanone Coupling : EDC/HOBt-mediated acylation (85–90% yield).
Overall Yield : ~62–70% (calculated from stepwise yields).
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with a heterocyclic structure, containing chlorophenyl, piperazinyl, triazolopyrimidinyl, and methoxyphenyl moieties. It belongs to the class of triazole derivatives and has potential applications in medicinal chemistry and pharmacological studies.
Scientific Research Applications
Triazolopyrimidine derivatives have been explored for various biological activities:
- Antimicrobial Properties Triazole derivatives, including triazolopyrimidines, are known for their antimicrobial activities.
- Anticancer Effects These compounds have shown promise in anticancer applications.
- Medicinal Chemistry The presence of functional groups suggests its potential use in drug development and therapeutic applications. The piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Features and Synthesis
This compound is characterized by its unique structural features, including a bromophenyl group, a piperazine moiety, and a triazolopyrimidine core. The synthesis of this compound involves multiple steps under carefully controlled reaction conditions to ensure high yields and purity. These reactions are crucial for modifying the compound to improve its efficacy or reduce toxicity in biological systems.
Related Compounds and Activities
Other compounds with similar structural features exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Similar triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
These compounds highlight the unique aspects of this compound, while demonstrating how variations in structure can lead to differing biological activities. This underscores the importance of structural modifications in drug design and development.
Pyrazole, Pyrimidine, and Related Derivatives as CDK2 Inhibitors
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl methanones. Below is a comparative analysis with two closely related analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
The 4-trifluoromethylphenyl group in Analog 2 combines lipophilicity and strong electron-withdrawing character, likely improving metabolic stability but reducing solubility compared to the target compound’s chloro-substituted phenyl.
The 4-methylphenyl group in Analog 2 introduces minimal steric hindrance, contrasting with the bulkier trifluoromethyl group, which could impact receptor selectivity.
Pharmacological Potential: While specific activity data for the target compound are unavailable, triazolopyrimidine derivatives are frequently explored as kinase inhibitors (e.g., Aurora kinases) and adenosine receptor antagonists. The chloro and methoxy substituents may optimize binding affinity compared to analogs with purely lipophilic (e.g., methyl) or polar (e.g., methoxy) groups.
Biological Activity
(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, commonly referred to as CL-CP40, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of CL-CP40, focusing on its pharmacological properties and possible mechanisms of action.
Structural Overview
CL-CP40 features multiple functional groups that contribute to its biological activity. The compound includes:
- Chlorophenyl moiety : Implicated in various pharmacological effects.
- Piperazine ring : Known for enhancing pharmacological properties.
- Triazolopyrimidine scaffold : Associated with diverse biological activities.
The intricate structure of CL-CP40 positions it as a candidate for further investigation in drug development.
Biological Activity
The biological activity of CL-CP40 is primarily linked to its interactions with various biological targets. Research indicates that similar triazolopyrimidine derivatives exhibit a range of pharmacological effects, including:
- Antitumor Activity : Triazolopyrimidine derivatives have shown promise in inhibiting tumor growth. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Studies have reported that triazolo[4,5-d]pyrimidines possess significant antibacterial and antifungal activities. For example, derivatives have been effective against Staphylococcus aureus and Candida albicans .
- CNS Effects : The piperazine component is often linked to anxiolytic and antidepressant effects. Compounds with piperazine structures have been studied for their potential in treating anxiety disorders .
The mechanisms through which CL-CP40 exerts its biological effects can be attributed to:
- Enzyme Inhibition : Many triazole-containing compounds act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, inhibition of kinases involved in cancer progression has been documented .
- Interaction with Receptors : The structural features may enable binding to specific receptors or ion channels, influencing neurotransmitter systems and contributing to CNS effects .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Similar triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
This table illustrates how variations in structural components can lead to differing biological activities, highlighting the importance of structure–activity relationships in drug design.
Case Studies
Recent studies have focused on the synthesis and evaluation of triazolo[4,5-d]pyrimidine derivatives for their biological activities:
- Anticancer Studies : A series of triazolopyrimidine derivatives were tested against various cancer cell lines, revealing promising IC50 values indicating potent antitumor activity .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against bacterial strains such as E. coli and MRSA, demonstrating significant inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
